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Sitagliptin N-Sulfate Sodium Salt

Cat. No.: B1151998
M. Wt: 509.36
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Description

Historical Context of Sitagliptin (B1680988) and its Metabolites in Drug Discovery Research

The development of sitagliptin marked a significant advancement in the treatment of type 2 diabetes. nih.gov Approved by the U.S. Food and Drug Administration (FDA) in 2006, it was the first in its class of dipeptidyl peptidase-4 (DPP-4) inhibitors. drugbank.comwikipedia.org The research and development process for sitagliptin focused on creating a highly selective inhibitor to avoid the toxicities observed with less selective compounds that also inhibited related enzymes like DPP8 and DPP9. nih.gov

A crucial part of the drug discovery and development pipeline is the characterization of a drug's metabolic fate. For sitagliptin, this involved extensive studies to understand how it is absorbed, distributed, metabolized, and excreted (ADME). These investigations revealed that sitagliptin is primarily eliminated unchanged through renal excretion, with approximately 87% of a dose recovered in the urine. nih.gov Only a small fraction, about 16%, of the drug undergoes metabolism. nih.gov

Despite this limited metabolism, detailed analysis identified six metabolites at trace levels in plasma, urine, and feces. nih.gov These metabolites are formed through various biotransformation pathways. The major cytochrome P450 isozyme responsible for the minor oxidative metabolism of sitagliptin is CYP3A4, with some contribution from CYP2C8. nih.govresearchgate.net Among the identified metabolites was an N-sulfate conjugate, a product of phase II metabolism. nih.govresearchgate.net The identification of this and other metabolites was fundamental to building a complete profile of sitagliptin's disposition in humans. nih.gov

Chemical Significance of N-Sulfation in Xenobiotic Biotransformation Pathways

Xenobiotic biotransformation, the process by which the body metabolizes foreign substances like drugs, is typically divided into Phase I and Phase II reactions. Phase II reactions involve the conjugation of a drug or its Phase I metabolite with an endogenous molecule to increase its water solubility and facilitate its excretion. nih.govhyphadiscovery.com

Sulfation, also known as sulfoconjugation, is a major Phase II pathway that attaches a sulfonate group (SO3-) from a universal donor molecule, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to the xenobiotic. hyphadiscovery.comnih.gov This reaction is catalyzed by a family of enzymes called sulfotransferases (SULTs). hyphadiscovery.comnih.gov The addition of the highly polar sulfate (B86663) group generally detoxifies the substance by making it more water-soluble, less able to cross cell membranes, and more readily eliminated from the body. nih.gov

N-sulfation specifically refers to the sulfation of compounds containing an amino group. hyphadiscovery.comjove.com While sulfation is predominantly a detoxification pathway, it can also lead to "bioactivation." nih.govnih.gov In some cases, the resulting sulfate conjugate is chemically reactive and can bind to macromolecules like DNA, potentially leading to mutagenic or carcinogenic effects. nih.govnih.gov Therefore, the study of sulfated metabolites is critical for assessing the complete toxicological profile of a drug. nih.gov

Rationale for Dedicated Academic Investigation of Sitagliptin N-Sulfate Sodium Salt

The dedicated investigation of this compound is driven by several scientific imperatives. As a known human metabolite of sitagliptin, a thorough understanding of its properties is essential for a complete picture of the parent drug's biotransformation. nih.govcaymanchem.com Although it is found only at trace levels, its characterization is important for regulatory and scientific completeness. nih.gov

The primary rationale for its dedicated study is rooted in the dual nature of sulfation. While typically a detoxification route, the potential for bioactivation by sulfotransferases necessitates a closer look at individual sulfate metabolites. nih.gov Investigating the pure Sitagliptin N-Sulfate compound allows researchers to determine its intrinsic biological and toxicological properties, separate from the parent drug and other metabolites. caymanchem.com

The chemical synthesis and availability of Sitagliptin N-Sulfate as a stable sodium salt is a critical enabler for this research. caymanchem.com It allows for its use as an analytical standard to accurately quantify its presence in biological samples and for in-vitro experiments to assess its potential interactions with cellular targets or enzyme systems. This focused academic inquiry ensures a comprehensive understanding of every aspect of sitagliptin's journey through the body.

Research Data Tables

Table 1: Chemical Identity of this compound

Property Value
Formal Name (R)-(4-oxo-4-(3-(trifluoromethyl)-5,6-dihydro- drugbank.comnih.govresearchgate.nettriazolo[4,3-a]pyrazin-7(8H)-yl)-1-(2,4,5-trifluorophenyl)butan-2-yl)sulfamate, monosodium salt
CAS Number 2470126-25-9
Molecular Formula C₁₆H₁₄F₆N₅O₄S • Na
Formula Weight 509.4

Data sourced from publicly available chemical information. caymanchem.com

Table 2: Overview of Sitagliptin Metabolism in Humans
Parameter Finding
Primary Elimination Route Renal Excretion (approx. 87% of dose)
Metabolized Fraction Approx. 16% of dose
Number of Metabolites Detected 6 (at trace levels)
Key Metabolic Pathways Limited oxidation (CYP3A4, CYP2C8), N-sulfation, N-carbamoyl glucuronidation
Sitagliptin N-Sulfate Identified as a trace-level Phase II metabolite

Data compiled from human metabolism studies. nih.govresearchgate.net

Properties

Molecular Formula

C₁₆H₁₅F₆NaN₅O₄S

Molecular Weight

509.36

Synonyms

N-[(1R)-3-[5,6-Dihydro-3-(trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazin-7(8H)-yl]-3-oxo-1-[(2,4,5-trifluorophenyl)methyl]propyl]sulfamic Acid Sodium Salt; 

Origin of Product

United States

Advanced Structural Elucidation and Physicochemical Characterization Methodologies

Isolation and Purification Strategies for Metabolite Research

The isolation of polar metabolites such as Sitagliptin (B1680988) N-Sulfate from complex biological matrices is a critical first step for detailed structural analysis. In vitro metabolism studies, often utilizing rat hepatocytes, are common for generating and identifying potential metabolites. core.ac.ukstrath.ac.uk

The primary strategy for separation and analysis involves hyphenated chromatographic techniques. globalresearchonline.net Specifically, liquid chromatography-mass spectrometry (LC-MS) is an indispensable tool. globalresearchonline.net For the analysis of sitagliptin and its metabolites, including the N-sulfate, hydrophilic interaction liquid chromatography (HILIC) has been effectively used. strath.ac.uk This technique is well-suited for retaining and separating polar compounds that are not well-retained on traditional reversed-phase columns. The reaction mixture from hepatocyte incubations is typically analyzed using a Zwitterionic HILIC (ZIC®-HILIC) column coupled with mass spectrometry. strath.ac.uk

For purification, a gradient chromatographic method can be developed to isolate individual metabolites from a mixture. ufrgs.br By collecting fractions at specific retention times, researchers can obtain a purified sample of the metabolite for further analysis by other spectroscopic methods. ufrgs.br

Spectroscopic Techniques for Definitive Structural Assignment

Spectroscopy provides detailed information about the molecular structure, functional groups, and electronic environment of a compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous determination of a molecule's structure by mapping the proton (¹H) and carbon (¹³C) atomic environments. While specific, publicly available NMR spectra for Sitagliptin N-Sulfate Sodium Salt are not detailed in the literature, the principles of NMR allow for predictable spectral changes compared to the parent drug, Sitagliptin. nih.govchemicalbook.comrsc.org

Table 1: Predicted Key ¹H NMR Spectral Changes for Sitagliptin N-Sulfate

Proton Environment Expected Chemical Shift Change (vs. Sitagliptin) Rationale
Methine proton adjacent to N-Sulfate Downfield Shift Increased deshielding from electron-withdrawing sulfate (B86663) group

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. researchgate.net For this compound, the IR spectrum would be expected to show characteristic absorption bands confirming its structure. synthinkchemicals.com

Key expected IR absorption bands would include:

S=O Stretching: Strong absorptions, typically in the 1350-1175 cm⁻¹ region, characteristic of the sulfate group.

N-S Stretching: Absorption bands associated with the nitrogen-sulfur bond.

C=O Stretching: A strong band around 1650 cm⁻¹ corresponding to the amide carbonyl group.

C-F Stretching: Strong absorptions in the 1400-1000 cm⁻¹ range due to the trifluoromethyl and trifluorophenyl groups.

Aromatic C-H Stretching: Bands typically observed above 3000 cm⁻¹.

Comparing the spectrum to that of the parent drug, sitagliptin, would reveal the appearance of the strong S=O stretching bands and the disappearance of N-H stretching and bending vibrations associated with the primary amine, providing clear evidence of N-sulfation. nih.gov

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving chromophores (light-absorbing groups). The main chromophore in the sitagliptin molecule is the 2,4,5-trifluorophenyl ring system. jchps.com The N-sulfation occurs on the aliphatic portion of the molecule and is not conjugated with this aromatic system. Therefore, it is expected to have a minimal effect on the wavelength of maximum absorbance (λmax). Studies on the parent drug, Sitagliptin, show a λmax at approximately 267 nm in aqueous solutions. ukaazpublications.com The UV-Vis spectrum of this compound would be predicted to exhibit a very similar absorption maximum.

Mass Spectrometric Applications for Molecular Formula and Fragmentation

Mass spectrometry (MS) is a cornerstone technique in metabolite identification, providing precise information on molecular weight and elemental composition, as well as structural details through fragmentation analysis. core.ac.ukresearchgate.net

High-Resolution Mass Spectrometry (HRMS) is essential for determining the elemental composition of an unknown compound with high accuracy. core.ac.uk In the in vitro metabolic profiling of sitagliptin, an N-sulfate metabolite was identified and characterized based on accurate mass analysis. core.ac.uk This metabolite was detected using LC-MS with electrospray ionization (ESI) in the positive ion mode. strath.ac.uk

The elemental composition of the Sitagliptin N-Sulfate metabolite is C16H15F6N5O4S, and its theoretical monoisotopic mass is 487.0749. nih.gov HRMS analysis can confirm this mass with an error of less than 5 ppm, providing strong evidence for the proposed molecular formula. The sodium salt form has the molecular formula C16H14F6N5NaO4S and a molecular weight of 509.36. synthinkchemicals.comscbt.com

MS/MS fragmentation provides further structural confirmation. A key diagnostic fragmentation for the N-sulfate metabolite is the neutral loss of the sulfate group (SO3), which corresponds to a mass loss of 80 Da. core.ac.uk This characteristic loss is a strong indicator of a sulfate conjugate.

Table 2: High-Resolution Mass Spectrometry Data for Sitagliptin N-Sulfate

Parameter Value Source
Compound Sitagliptin N-Sulfate (Acid Form)
Molecular Formula C16H15F6N5O4S nih.govfda.gov
Theoretical Monoisotopic Mass 487.0749 Da nih.gov
Key MS² Fragmentation Loss of SO₃ (80 Da) core.ac.uk
Compound This compound
Molecular Formula C16H14F6N5NaO4S synthinkchemicals.com

| Molecular Weight | 509.36 g/mol | synthinkchemicals.comscbt.com |

Tandem Mass Spectrometry (MS/MS or LC-MS/MS) for Elucidating Fragmentation Pathways

Tandem mass spectrometry (MS/MS), often coupled with liquid chromatography (LC-MS/MS), is a powerful analytical technique for the structural elucidation of chemical compounds and their metabolites. In the case of Sitagliptin N-Sulfate, a phase II metabolite of the parent drug Sitagliptin, MS/MS is instrumental in confirming its structure by analyzing its specific fragmentation patterns. caymanchem.combiomol.com

Sitagliptin N-Sulfate is formed via the sulfation of the primary amine in the Sitagliptin molecule. biomol.com The analysis by positive ion electrospray ionization tandem mass spectrometry would begin with the protonated parent molecule, [M+H]⁺. Given the molecular formula of the free acid form (C₁₆H₁₅F₆N₅O₄S), the expected mass-to-charge ratio (m/z) for the protonated molecule would be approximately 488.1. nih.gov

The fragmentation of Sitagliptin N-Sulfate under MS/MS conditions is primarily dictated by the lability of the N-S bond. The most prominent initial fragmentation step is the neutral loss of the sulfur trioxide (SO₃) group, which has a mass of approximately 80 Da. This cleavage results in the formation of a product ion with an m/z of approximately 408.1, which corresponds to the protonated molecule of the parent drug, Sitagliptin.

Subsequent fragmentation of the m/z 408.1 ion follows the well-documented pathways of Sitagliptin. nih.gov Key fragmentation pathways for Sitagliptin involve the cleavage of the amide bond and the butanamine side chain. This results in characteristic product ions that are diagnostic for the Sitagliptin structure. For instance, a commonly observed transition for Sitagliptin is from the precursor ion m/z 408.3 to a product ion of m/z 235.1. nih.gov Another reported fragmentation yields a product ion at m/z 193.0. nih.gov These fragments represent the stable trifluoromethyl-triazolopiperazine moiety and portions of the trifluorophenylbutanamine structure, respectively.

The proposed fragmentation pathway provides a clear method for identifying Sitagliptin N-Sulfate in complex biological matrices and distinguishing it from the parent compound and other metabolites.

Table 1: Proposed MS/MS Fragmentation Pathway for Sitagliptin N-Sulfate

Precursor Ion (m/z) Proposed Neutral Loss Product Ion (m/z) Proposed Structure of Product Ion
488.1 SO₃ (80 Da) 408.1 Protonated Sitagliptin
408.1 C₈H₅F₃O (190 Da) 235.1 Protonated trifluoromethyl-triazolopiperazine moiety

X-ray Crystallography for Solid-State Conformational Analysis (if applicable)

X-ray crystallography is the definitive method for determining the precise three-dimensional atomic arrangement of a compound in its solid crystalline state. This information is critical for understanding a molecule's conformation, packing in the crystal lattice, and its physicochemical properties, such as solubility and stability.

While extensive research has been conducted on the solid-state characterization of various forms of Sitagliptin, including its phosphate (B84403) monohydrate, phosphate anhydrous, and hydrochloride salts, specific X-ray crystallography data for this compound is not available in the reviewed scientific literature. researchgate.netnih.govnih.gov Numerous crystalline forms and polymorphs of other Sitagliptin salts, such as the sulfate salt, have been identified and characterized by X-ray Powder Diffraction (XRPD), revealing distinct diffraction patterns. google.comgoogle.com However, the solid-state conformational analysis of the N-sulfated metabolite has not been publicly documented. Therefore, a detailed discussion of its crystal structure is not applicable at this time.

Table 2: List of Compounds Mentioned

Compound Name
This compound
Sitagliptin
Sitagliptin N-Sulfate
Sitagliptin phosphate monohydrate
Sitagliptin phosphate anhydrous

Chemical Synthesis and Derivatization Strategies for Research Standards

Multi-Step Synthetic Approaches for Sitagliptin (B1680988) N-Sulfate Sodium Salt

The synthesis of Sitagliptin N-Sulfate Sodium Salt is fundamentally a sequential process that first establishes the core structure of Sitagliptin, followed by the specific N-sulfation of the primary amine. The parent compound, Sitagliptin, is a potent inhibitor of dipeptidyl peptidase-4 (DPP-4) researchgate.netnih.gov. Its synthesis has been the subject of extensive research, leading to highly efficient and stereoselective manufacturing processes. researchgate.netnih.govepa.gov

Once optically pure (R)-Sitagliptin is obtained, the final step is the introduction of the sulfate (B86663) group onto the primary amine. This transformation yields the target compound, N-[(1R)-3-[5,6-Dihydro-3-(trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazin-7(8H)-yl]-3-oxo-1-[(2,4,5-trifluorophenyl)methyl]propyl]sulfamic Acid, which is then converted to its sodium salt. synthinkchemicals.com

Design and Optimization of Sulfation Reaction Conditions

The sulfation of the primary amine in Sitagliptin is a critical transformation that requires carefully optimized conditions to ensure high yield and purity, preventing side reactions. The most common reagents for the sulfation of amines are sulfur trioxide complexes, such as sulfur trioxide-pyridine or sulfur trioxide-dimethylformamide (DMF). chemrxiv.org These reagents are chosen for their ability to deliver the SO₃ group under relatively mild conditions, which is essential to avoid degradation of the complex Sitagliptin molecule. chemrxiv.org

Optimization of this step involves screening various parameters, including the choice of sulfating agent, solvent, reaction temperature, and stoichiometry. The reaction is typically performed in an aprotic solvent to prevent quenching of the sulfating agent. The stability of the resulting sulfamic acid can be an issue, and its immediate conversion to the more stable sodium salt is often preferred for isolation and purification. chemrxiv.org

Table 1: Potential Parameters for Optimization of Sitagliptin N-Sulfation
ParameterVariableConsiderationsReference
Sulfating AgentSO₃-Pyridine, SO₃-DMF, Chlorosulfonic AcidReactivity and handling. SO₃ complexes are generally milder and more selective for N-sulfation over O-sulfation if any vulnerable hydroxyl groups were present. chemrxiv.org
SolventPyridine, Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (B52724)Must be aprotic and able to dissolve Sitagliptin. The choice can influence reaction rate and side-product formation. chemrxiv.org
Temperature0 °C to Room TemperatureLower temperatures are often used initially to control the exothermic reaction, followed by warming to ensure completion. chemrxiv.org
BasePyridine, Triethylamine (TEA)Used to neutralize the generated acid and drive the reaction to completion. Pyridine can also serve as the solvent. chemrxiv.org
WorkupAqueous wash, pH adjustment, salt formation (e.g., with NaOH or NaHCO₃)Crucial for isolating the sodium salt and removing unreacted starting material and sulfating agent byproducts. synthinkchemicals.com

Stereochemical Considerations in Synthetic Routes

The biological activity of Sitagliptin is critically dependent on the (R)-configuration of its β-amino acid moiety. researchgate.net Therefore, establishing and maintaining this specific stereochemistry is the most important consideration in the synthesis of the Sitagliptin precursor. The final N-sulfation step occurs at a position remote from the chiral center and does not involve breaking any bonds at that center, thus it has no impact on the established stereochemistry.

Several stereoselective strategies have been developed to synthesize the (R)-β-amino acid core:

Asymmetric Hydrogenation : This is a highly successful industrial method. epa.gov It involves the hydrogenation of an unprotected enamine using a chiral rhodium catalyst, such as one employing a ferrocenyl-based phosphine (B1218219) ligand (e.g., t-Bu JOSIPHOS), to achieve excellent enantioselectivity (>99% ee). researchgate.netnih.govresearchgate.net

Enzymatic Transamination : Biocatalytic routes offer a green chemistry alternative. nih.govrsc.org An engineered (R)-selective transaminase enzyme can directly convert a prositagliptin ketone to (R)-Sitagliptin with very high enantiomeric excess. researchgate.netnih.gov This method operates under mild aqueous conditions. rsc.org

Chiral Auxiliaries : Earlier synthetic generations and lab-scale syntheses have employed chiral auxiliaries to direct the stereochemical outcome of reactions. acs.orggoogle.com However, these methods are often less atom-economical as they require additional steps for attaching and removing the auxiliary. acs.org

Table 2: Comparison of Key Stereoselective Routes to (R)-Sitagliptin Precursor
MethodKey Reagents/CatalystsAdvantagesDisadvantagesReference
Asymmetric HydrogenationDehydrositagliptin, H₂, Rh(I)/Chiral Ligand (e.g., JOSIPHOS)High efficiency, high enantioselectivity (>99% ee), scalable, green (reduced waste).Requires high-pressure H₂ gas, expensive noble metal catalyst. researchgate.netnih.govepa.govresearchgate.net
Enzymatic TransaminationPrositagliptin Ketone, Engineered (R)-TransaminaseExtremely high enantioselectivity, operates in mild aqueous conditions, environmentally friendly.Enzyme development can be extensive; substrate scope may be limited. researchgate.netnih.govrsc.org
Chiral Auxiliarye.g., S-phenylglycine amide or benzyloxylazetidinoneWell-established chemical principles.Requires additional synthesis steps (attachment/removal), lower atom economy. acs.orggoogle.com

Synthesis of Related Isomers and Structural Analogs for Comparative Studies

For analytical and comparative purposes, the synthesis of isomers and structural analogs of Sitagliptin N-Sulfate is essential. This includes the (S)-enantiomer, diastereomers, and positional isomers.

The (S)-enantiomer of Sitagliptin can be synthesized by utilizing the opposite enantiomer of the chiral catalyst in the asymmetric hydrogenation or by employing an (S)-selective transaminase. rsc.org Chemical resolution of racemic sitagliptin, for instance using a chiral acid like (-)-di-p-toluoyl-L-tartaric acid, can also be employed to separate the (R) and (S) enantiomers, which can then be individually sulfated. rsc.org

Structural analogs have also been synthesized to explore structure-activity relationships. For example, analogs with modifications to the triazole ring or the backbone carbon chain have been reported. yakhak.orgresearchgate.net Furthermore, process-related impurities, such as desamino-dehydrositagliptin isomers, have been synthesized for use as analytical standards. acs.org Each of these analogs, if containing a primary or secondary amine, could theoretically be subjected to the same N-sulfation protocol to generate a library of sulfated compounds for comparative biological or analytical studies.

Scale-Up Considerations for Research-Grade Material Production

The production of research-grade this compound, which implies high purity (typically >98%), requires careful consideration of the entire synthetic process on a larger scale. While the parent Sitagliptin molecule can be produced efficiently on a multi-kilogram scale, the subsequent sulfation and purification present unique challenges. allfordrugs.comresearchgate.net

Key considerations include:

Reaction Control : The sulfation reaction can be exothermic, requiring efficient heat management to prevent side reactions and degradation, especially as the reaction volume increases.

Purification : The primary challenge in scale-up is the purification of the final product. The crude product will contain unreacted Sitagliptin, excess sulfating agent byproducts (e.g., pyridine), and salts. Multiple purification steps, such as chromatography and recrystallization, are typically required to achieve the high purity needed for a research standard.

Waste Management : The second-generation synthesis of the Sitagliptin precursor is noted for being a "green" process that minimizes waste. nih.govepa.gov However, the sulfation and subsequent purification steps, particularly chromatography, can generate significant solvent waste. Strategies for solvent recycling and waste minimization must be considered.

Analytical Characterization : Rigorous analytical testing (e.g., HPLC, NMR, MS) is required at each stage to monitor reaction progress, identify impurities, and confirm the structure and purity of the final this compound.

Mechanistic Investigations of Metabolic Formation Pathways

In Vitro Biotransformation Studies in Subcellular Fractions and Cell Lines

In vitro studies are fundamental in elucidating the specific enzymes and cofactors involved in drug metabolism. For Sitagliptin (B1680988), these studies have been crucial in identifying the N-sulfation pathway.

Identification of Sulfotransferase Enzymes Involved in N-Sulfation

The N-sulfation of Sitagliptin is a Phase II metabolic reaction catalyzed by a family of enzymes known as sulfotransferases (SULTs). These cytosolic enzymes are responsible for transferring a sulfonate group from a donor molecule to an acceptor substrate, in this case, Sitagliptin. While specific studies pinpointing the exact human SULT isoforms responsible for Sitagliptin N-sulfation are not extensively detailed in the provided results, the general role of SULTs in xenobiotic metabolism is well-established. youtube.com SULTs are abundant in key metabolic organs like the liver and intestine. youtube.com The formation of a sulfate (B86663) conjugate of Sitagliptin strongly implies the involvement of one or more SULT enzymes.

Role of Cofactors (e.g., PAPS) in Enzymatic N-Sulfation

The enzymatic activity of sulfotransferases is critically dependent on the presence of a universal sulfonate donor cofactor, 3'-phosphoadenosine 5'-phosphosulfate (PAPS). nih.gov The binding of PAPS to the SULT enzyme precedes the binding of the substrate, in this case, Sitagliptin. nih.gov This binding event often induces a conformational change in the enzyme, preparing it for the catalytic transfer of the sulfuryl group to the amine moiety of Sitagliptin, resulting in the formation of Sitagliptin N-Sulfate. nih.gov The concentration of PAPS within the cell can, therefore, be a rate-limiting factor for the N-sulfation of drugs like Sitagliptin. nih.gov

Comparative Metabolic Profiling in Preclinical In Vivo Models

To understand the relevance of the N-sulfation pathway in a whole-organism context, the metabolic fate of Sitagliptin has been investigated in various preclinical animal models. These studies provide valuable information on the extent of N-sulfate formation and potential species-specific differences.

Analysis of Sitagliptin N-Sulfate in Animal Tissues and Excreta (e.g., Rat Bile, Urine, Feces)

Following administration of radiolabeled Sitagliptin to rats and dogs, the parent drug was identified as the major radioactive component in plasma, urine, bile, and feces, indicating that metabolism is not the primary route of elimination. researchgate.net However, the N-sulfate conjugate of Sitagliptin was detected as a minor metabolite. nih.gov In rats, biliary excretion was a notable pathway for elimination. researchgate.net The presence of Sitagliptin N-Sulfate in excreta confirms that this metabolic pathway is active in these preclinical species, although it represents a small fraction of the administered dose. researchgate.netnih.gov In humans, Sitagliptin is also primarily excreted unchanged in the urine, with only about 16% of the dose eliminated as metabolites. nih.gov The N-sulfate conjugate is one of six metabolites detected at trace levels in human plasma and urine. nih.gov

Table 1: Distribution of Sitagliptin and its N-Sulfate Metabolite in Preclinical Models

SpeciesMatrixMajor ComponentSitagliptin N-SulfatePrimary Route of Excretion
RatPlasma, Urine, Bile, FecesParent Drug researchgate.netDetected as a minor metabolite researchgate.netRenal and Biliary researchgate.net
DogPlasma, Urine, Bile, FecesParent Drug researchgate.netDetected as a minor metabolite researchgate.netRenal researchgate.net
HumanPlasma, Urine, FecesParent Drug nih.govDetected as a trace metabolite nih.govRenal nih.gov

Evaluation of Species-Specific Differences in N-Sulfation Efficiency

Comparative studies have revealed differences in the pharmacokinetics of Sitagliptin between rats and dogs. The plasma clearance of Sitagliptin is higher in rats compared to dogs, resulting in a shorter half-life in rats (approximately 2 hours) versus dogs (approximately 4 hours). researchgate.net While metabolism of Sitagliptin is minimal in both species, these pharmacokinetic differences could influence the relative amount of N-sulfate formed. researchgate.net However, the available data primarily emphasizes that the parent drug is the major component in both species, suggesting that N-sulfation is a minor pathway across the tested preclinical models. researchgate.net

Advanced Analytical Method Development and Validation for Quantification

Chromatographic Separation Techniques

Chromatographic techniques form the cornerstone for the separation and quantification of Sitagliptin (B1680988) N-Sulfate Sodium Salt from complex matrices. These methods leverage the differential partitioning of analytes between a stationary phase and a mobile phase to achieve separation.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a widely utilized technique for the analysis of Sitagliptin and its related compounds, including the N-Sulfate metabolite. ijpsjournal.com The development of a robust HPLC method is crucial for routine quality control and stability studies. ijprajournal.com Reverse-phase HPLC (RP-HPLC) is the most common approach, employing a non-polar stationary phase (like C18 or C8) and a polar mobile phase. ijprajournal.comijrpr.com

Method development involves optimizing several parameters to achieve adequate separation and peak shape. This includes the selection of the column, mobile phase composition (including pH and organic modifiers like acetonitrile (B52724) and methanol), flow rate, and detector wavelength. ijprajournal.comresearchgate.net For instance, a gradient elution is often employed to separate impurities with different polarities from the main Sitagliptin peak. ijrpr.com Validation of these methods is performed according to the International Council for Harmonisation (ICH) guidelines, assessing parameters such as specificity, linearity, accuracy, precision, and robustness to ensure the method is suitable for its intended purpose. ijrpr.comresearchgate.netjchr.org

Table 1: Examples of HPLC Method Parameters for Sitagliptin and Impurity Analysis

Column Mobile Phase Flow Rate (mL/min) Detection Application Reference
Kromasil C18 (4.6 x 250 mm, 5.0µm) Gradient: A) pH 4.5 Buffer:Acetonitrile (90:10) B) Methanol (B129727):Acetonitrile (50:50) 1.0 PDA at 210 nm Impurity profiling in tablets ijrpr.com
Symmetry® ODS C18 (250mm × 4.5mm, 5µm) Isocratic: Potassium dihydrogen phosphate (B84403) buffer (pH 4.9):Acetonitrile:Methanol (30:50:20 v/v) 1.0 Fluorometric (Ex: 267nm, Em: 575nm) Quantification in human plasma nih.gov
Zorbax Eclipse XDB C18 (150×4.6 mm, 5µ) Isocratic: 0.01M KH2PO4:Methanol (50:50 v/v), pH 2.5 0.7 PDA at 267 nm Estimation in bulk and tablet form japer.in
Inertsil ODS C18 (250 x 4.6 mm, 5µm) Isocratic: 0.02 M KH2PO4 (pH 7 with TEA):Acetonitrile (75:25) 1.0 UV at 210 nm Simultaneous quantification with Dapagliflozin japsonline.com

Ultra-Performance Liquid Chromatography (UPLC) for Enhanced Resolution and Speed

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, utilizing columns with smaller particle sizes (typically sub-2 µm). tsijournals.com This results in markedly improved resolution, higher sensitivity, and significantly shorter analysis times. nih.gov These features make UPLC particularly advantageous for analyzing complex samples containing multiple impurities like Sitagliptin N-Sulfate Sodium Salt. nih.gov

UPLC methods developed for Sitagliptin analysis demonstrate superior performance in separating the parent drug from its degradation products and impurities. nih.govthieme-connect.com The enhanced speed of UPLC allows for higher throughput in quality control laboratories. nih.gov The method development and validation principles are similar to HPLC but are tailored to the specific requirements of UPLC systems, which operate at higher pressures. researchgate.netnih.gov

Table 2: UPLC Method Parameters for Sitagliptin Analysis

Column Mobile Phase Flow Rate (mL/min) Detection Application Reference
Acquity BEH C18 (50 × 2.1 mm, 1.7 µm) Gradient: A) 10 mM Ammonium formate (B1220265) (pH 6.4) B) Acetonitrile 0.15 UV at 267 nm Identification of stressed degradation products thieme-connect.com
Aquity UPLC BEH C8 (100 × 2.1 mm, 1.7 µm) Gradient: A) 10 mM KH2PO4 + 2 mM Hexane-1-sulfonic acid sodium salt (pH 5.5) B) Acetonitrile 0.2 UV at 210 nm Simultaneous determination with Metformin nih.gov
X-bridge C18 (150 mm x 4.6 i.d., 5 μm) Isocratic: Phosphate buffer (pH 6):Acetonitrile (70:30, v/v) 1.0 PDA+ at 268 nm Estimation in pharmaceutical dosage form researchgate.net

High-Performance Thin Layer Chromatography (HPTLC) Applications

High-Performance Thin Layer Chromatography (HPTLC) is an advanced form of thin-layer chromatography that offers improved resolution, sensitivity, and quantification accuracy. youtube.comresearchgate.net It is a versatile, cost-effective, and rapid analytical tool. youtube.com For Sitagliptin analysis, HPTLC can be employed for identification, purity testing, and stability studies. ijpsjournal.comglobalresearchonline.net

In HPTLC, samples are applied to the plate as narrow bands, and development occurs in a controlled chamber. The separated spots are then quantified using a densitometer. This technique allows for the simultaneous analysis of multiple samples, making it efficient for screening purposes. youtube.com While perhaps less common than HPLC for the precise quantification of a specific impurity like Sitagliptin N-Sulfate, HPTLC provides a valuable alternative for quality control and can be validated to ensure reliable results. youtube.com

Coupled Analytical Systems

To achieve the high sensitivity and specificity required for impurity analysis, chromatographic systems are often coupled with mass spectrometers. This combination provides not only retention time data but also mass-to-charge ratio information, which is invaluable for structural elucidation and unambiguous identification.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Matrices

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful and highly specific analytical technique for the quantification of low-level analytes in complex pharmaceutical and biological matrices. researchgate.netnih.gov For the analysis of this compound, LC-MS and its tandem version (LC-MS/MS) are the methods of choice due to their exceptional sensitivity and selectivity. nih.govrsc.org

These methods are crucial for identifying and quantifying genotoxic impurities, which have very low acceptable limits. nih.govnih.gov The liquid chromatograph separates the components of the mixture, which are then ionized (e.g., by electrospray ionization - ESI) and detected by the mass spectrometer. thieme-connect.comnih.gov By using techniques like Multiple Reaction Monitoring (MRM), the mass spectrometer can be set to detect specific precursor-to-product ion transitions, providing a high degree of certainty in the identification and quantification of the target analyte, even at trace levels. nih.gov

Table 3: LC-MS Method Parameters for the Analysis of Sitagliptin and Related Substances

Chromatographic System Column Mobile Phase Ionization/Detection Application Reference
UPLC-MS Acquity BEH C18 (50 × 2.1 mm, 1.7 µm) Gradient: A) 10 mM Ammonium formate (pH 6.4) B) Acetonitrile ESI Positive Mode Identification of degradation products thieme-connect.com
UHPLC-MS/MS Kromasil-100 C18 (100 mm × 4.6 mm, 3.5 µm) Gradient: A) 0.12% Formic acid in water B) Methanol ESI Positive, MRM Quantification of 7-nitroso impurity nih.govmdpi.com
LC-MS/MS XSelect HSS CN (150×4.6mm, 5µm) Isocratic: Methanol:8.0mM Ammonium formate (pH 4.5) (80:20, v/v) ESI Positive, MRM Simultaneous determination with Metformin in plasma nih.gov
LC-MS/MS Agilent-ZORBAX SB-C18 Gradient: A) 0.01 mol L−1 Ammonium formate B) Acetonitrile ESI, MRM Quantification of N-nitrosamine impurity rsc.org

Gas Chromatography-Mass Spectrometry (GC-MS) for Derivatized Analytes

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for separation and analysis. However, it is typically suitable for volatile and thermally stable compounds. Polar and non-volatile compounds like Sitagliptin and its N-Sulfate metabolite require a chemical modification step known as derivatization to increase their volatility and thermal stability before they can be analyzed by GC-MS. nih.govresearchgate.net

A common derivatization agent used for Sitagliptin is N-methyl-trimethylsilyltrifluoroacetamide (MSTFA), which converts the primary amine group into its N-trimethylsilyl (N-TMS) derivative. nih.govresearchgate.net Following derivatization, the analyte is introduced into the GC, where it is separated based on its boiling point and interaction with the column's stationary phase. The separated components then enter the mass spectrometer for detection and identification. While effective, the need for derivatization adds a step to the sample preparation process. nih.gov

Table 4: GC-MS Method Parameters for Derivatized Sitagliptin

Derivatizing Agent Column Carrier Gas Ionization/Detection Application Reference
N-methyl-trimethylsilyltrifluoroacetamide (MSTFA) Not specified Not specified Mass Spectrometry (MS) Determination in human urine nih.govresearchgate.net

Spectrophotometric and Electrophoretic Methods

Advanced analytical techniques, including spectrophotometric and electrophoretic methods, are crucial for the precise quantification of pharmaceutical compounds and their metabolites. These methods offer distinct advantages in terms of specificity, sensitivity, and applicability to different sample types.

UV Spectrophotometry for Specific Applications

UV-Visible spectrophotometry is a widely utilized analytical technique for the quantitative determination of sitagliptin in bulk and pharmaceutical dosage forms due to its simplicity, speed, and cost-effectiveness. ukaazpublications.comjchps.comscholarsresearchlibrary.com The method is based on the principle that the molecule absorbs light in the ultraviolet region at a specific wavelength. For sitagliptin, the wavelength of maximum absorbance (λmax) is consistently reported to be 267 nm in various solvents, including water and 0.1 N HCl. ukaazpublications.comjchps.comscholarsresearchlibrary.comresearchgate.net

The development of a UV spectrophotometric method involves using a suitable solvent in which the drug is soluble and stable. Water is often used as a solvent, making it an economical and environmentally friendly choice. jchps.comresearchgate.net The method's validity for quantifying sitagliptin is established through rigorous validation procedures, confirming its suitability for routine analysis in quality control laboratories. jchps.com The ability to use an aqueous solvent like water for analysis is a significant advantage. ukaazpublications.com

ParameterReported ValuesSolvent(s)Source(s)
Wavelength of Maximum Absorption (λmax) 267 nmWater, 0.1 N HCl ukaazpublications.comjchps.comscholarsresearchlibrary.comresearchgate.netijpsjournal.com
Linearity Range 2-10 µg/mLWater jchps.com
10-300 µg/mLWater ukaazpublications.com
5-40 µg/mL0.1 N HCl scholarsresearchlibrary.com
2-30 µg/mLWater researchgate.net
Correlation Coefficient (R²) 0.9995Water jchps.com
0.9991Water ukaazpublications.com
0.99340.1 N HCl scholarsresearchlibrary.com

Capillary Electrophoresis (CE) in Metabolite Analysis

Capillary Electrophoresis (CE) has emerged as a powerful technique for the separation and quantification of ionic species, making it well-suited for the analysis of drugs like sitagliptin and its metabolites in various matrices, including pharmaceutical preparations and human plasma. nih.gov This method offers high separation efficiency, short analysis times, and minimal solvent consumption. nih.govmdpi.com In CE, separation is achieved based on the differential migration of analytes in an electric field within a narrow fused-silica capillary. nih.gov

For the simultaneous determination of sitagliptin and other compounds, Capillary Zone Electrophoresis (CZE) is often employed. nih.govmdpi.com Key parameters that are optimized to achieve effective separation include the composition and pH of the running buffer, applied voltage, capillary temperature, and injection time. nih.govmdpi.com For instance, a running buffer of 60 mM phosphate buffer at a pH of 4.0, an applied potential of 15 kV, and a capillary temperature of 25°C have been successfully used. nih.gov The coupling of CE with mass spectrometry (CE-MS) provides even greater specificity and sensitivity, allowing for the definitive identification of metabolites based on their molecular weights and fragmentation patterns. nih.gov

ParameterOptimized ConditionPurposeSource(s)
Running Buffer 60 mM Phosphate BufferControls pH and ionic strength for separation nih.gov
pH 4.0Affects the charge of the analyte and electroosmotic flow nih.gov
Applied Voltage 15 kVDriving force for electrophoretic separation nih.gov
Capillary Temperature 25 °CAffects buffer viscosity and migration times nih.govmdpi.com
Injection Time 3 seconds (at 0.5 psi)Controls the volume of sample introduced into the capillary nih.gov
Detection Wavelength 203 nmWavelength for UV detection of analytes nih.gov

Rigorous Validation of Analytical Methods

The validation of an analytical method is a prerequisite to ensure its reliability, accuracy, and precision for its intended purpose. Regulatory guidelines, such as those from the International Council for Harmonisation (ICH), provide a framework for performing method validation. jchps.comijpsjournal.com This process involves a series of experiments to assess various performance characteristics of the method.

Establishment of Linearity and Dynamic Range

Linearity refers to the ability of an analytical method to produce results that are directly proportional to the concentration of the analyte within a given range. ukaazpublications.com This range is known as the dynamic or linear range. The relationship between concentration and the analytical signal (e.g., absorbance in UV spectrophotometry) is typically evaluated by linear regression analysis, with the correlation coefficient (R²) being a key indicator of linearity. A value of R² close to 1.0 indicates a strong linear relationship. jchps.comresearchgate.net

MethodAnalyteLinearity RangeCorrelation Coefficient (R²)Source(s)
UV SpectrophotometrySitagliptin2-10 µg/mL0.9995 jchps.com
UV SpectrophotometrySitagliptin10-300 µg/mL0.9991 ukaazpublications.com
UV SpectrophotometrySitagliptin Phosphate5-40 µg/mL0.9934 scholarsresearchlibrary.com
LC-UVSitagliptin Impurity0.005-0.06 ppm> 0.99 researchgate.net
RP-HPLCSitagliptin Phosphate100-1000 µg/mL0.9998 researchgate.net

Determination of Limits of Detection (LOD) and Quantification (LOQ)

The Limit of Detection (LOD) and Limit of Quantification (LOQ) are critical parameters for assessing the sensitivity of an analytical method. The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantified as an exact value. ukaazpublications.com The LOQ is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. researchgate.net These limits are particularly important for the analysis of impurities or metabolites, which may be present at very low concentrations. researchgate.net

MethodAnalyteLODLOQSource(s)
UV SpectrophotometrySitagliptin3.397 µg/mL10.295 µg/mL ukaazpublications.com
UV SpectrophotometrySitagliptin Phosphate0.139 µg/mL0.422 µg/mL scholarsresearchlibrary.com
UPLCSitagliptin Phosphate0.2 µg/mL0.7 µg/mL researchgate.net
HPLCSitagliptin0.095 µg/mL0.19 µg/mL researchgate.net
RP-HPLCSitagliptin Phosphate10 µg/mL30 µg/mL researchgate.net
LC-UVSitagliptin Impurity0.002 ppm0.005 ppm researchgate.net

Evaluation of Accuracy and Precision

The accuracy of an analytical method denotes the closeness of the measured value to the true value, while precision refers to the degree of agreement among a series of measurements. Both are fundamental parameters in method validation, ensuring the reliability of quantitative results.

The accuracy of methods for analyzing Sitagliptin is often assessed through recovery studies, where a known amount of the standard drug is added to a sample matrix and the percentage of the drug recovered is calculated. For instance, in the development of a UV Spectrophotometric method, the percentage recovery of Sitagliptin was found to be between 99.62% and 100.48%. ijcsrr.org Another study reported recovery percentages ranging from 97.12% to 99.46%. ijcsrr.org In a separate HPLC method, the mean recovery for Sitagliptin was 104.5%. ijcsrr.org Furthermore, RP-HPLC methods have demonstrated a high degree of accuracy with percentage recoveries in the range of 99% to 102%. orientjchem.org The accuracy of a method for quantifying a 7-nitroso impurity in Sitagliptin was confirmed by spiking the impurity at various concentration levels, with the percentage recovery observed to be between 80% and 120%. mdpi.com

Precision is typically evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). It is expressed as the relative standard deviation (%RSD). For a UV Spectrophotometric method, the %RSD was found to be less than 2%, indicating good reproducibility. ijcsrr.org Similarly, for a simultaneous estimation of Sitagliptin and Metformin using RP-HPLC, the %RSD for both intra-day and inter-day precision was less than 2%. orientjchem.org

Table 1: Summary of Accuracy and Precision Data for Sitagliptin Analytical Methods

Analytical MethodParameterResult
UV SpectrophotometryAccuracy (% Recovery)99.62% - 100.48% ijcsrr.org
UV SpectrophotometryAccuracy (% Recovery)97.12% - 99.46% ijcsrr.org
HPLCAccuracy (Mean % Recovery)104.5% ijcsrr.org
RP-HPLCAccuracy (% Recovery)99% - 102% orientjchem.org
UHPLC-MS/MS for 7-nitroso impurityAccuracy (% Recovery)80% - 120% mdpi.com
UV SpectrophotometryPrecision (%RSD)< 2% ijcsrr.org
RP-HPLCPrecision (%RSD)< 2% orientjchem.org

Robustness and Ruggedness Testing of Analytical Protocols

Robustness and ruggedness are critical attributes of an analytical method that demonstrate its reliability under varied conditions. Robustness is the measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters, while ruggedness is the degree of reproducibility of test results obtained by the analysis of the same samples under a variety of normal test conditions, such as different laboratories, analysts, and instruments.

The robustness of a UPLC method for the simultaneous determination of Sitagliptin Phosphate Monohydrate and Metformin Hydrochloride was evaluated by intentionally altering experimental conditions. nih.gov The parameters varied included the flow rate of the mobile phase (to 0.18 and 0.22 mL min−1 from 0.20 mL min−1), column temperature (to 20°C and 30°C from 25°C), and the pH of the mobile phase (to 5.3 and 5.7 from 5.5). nih.gov The results indicated that the method was robust and remained unaffected by these small variations. orientjchem.org An experimental design, such as the Box-Behnken design, has been employed to assess the robustness of a method for the determination of sitagliptin in the presence of its organic impurities by evaluating the effects of variations in acetonitrile percentage, flow rate, and temperature. researchgate.net

Ruggedness is often assessed by comparing results from different analysts or on different days. For an RP-HPLC method, the ruggedness was found to be satisfactory, indicating the method's reproducibility. orientjchem.org

Table 2: Parameters for Robustness Testing of a UPLC Method

ParameterOriginal ValueVaried Values
Mobile Phase Flow Rate0.20 mL min⁻¹0.18 and 0.22 mL min⁻¹ nih.gov
Column Temperature25°C20°C and 30°C nih.gov
Mobile Phase pH5.55.3 and 5.7 nih.gov

Sample Preparation Techniques for Various Research Matrices

The choice of sample preparation technique is a critical step in the analytical workflow, as it directly impacts the accuracy, precision, and sensitivity of the method. The goal is to extract the analyte of interest from the sample matrix while removing interfering substances. For Sitagliptin, which is highly soluble in water, various techniques are employed depending on the research matrix. globalresearchonline.net

In pharmaceutical dosage forms, a common approach involves dissolving the crushed tablets in a suitable solvent, which is often the mobile phase used in the subsequent chromatographic analysis. For instance, a sample preparation method for tablets involved transferring a quantity equivalent to 25 mg of Sitagliptin into a volumetric flask, dissolving it in a diluent, and then performing further dilutions. orientjchem.org

For biological matrices such as plasma and urine, more extensive sample preparation is required to remove proteins and other endogenous components. Common techniques include:

Protein Precipitation: This is a simple and widely used method where a solvent like acetonitrile or methanol is added to the plasma sample to precipitate proteins, which are then removed by centrifugation. globalresearchonline.net

Liquid-Liquid Extraction (LLE): This technique involves the partitioning of the analyte between two immiscible liquid phases. Solvents such as tert-butyl methyl ether and ethyl acetate (B1210297) have been used for the LLE of Sitagliptin. globalresearchonline.net

Solid-Phase Extraction (SPE): SPE provides a more selective extraction and concentration of the analyte. For Sitagliptin, SPE has been performed using cartridges with methanol-phosphate buffer or methanol-water as the eluting solvents. globalresearchonline.net

For the analysis of a 7-nitroso impurity in Sitagliptin drug substance, a 50 mg/mL sample was prepared in water, sonicated, and then filtered through a 0.45 µm nylon filter. mdpi.com In another study for HPLC analysis, 25 mg of Sitagliptin standard was dissolved in the mobile phase, followed by further dilution. ijarmps.org

Table 3: Sample Preparation Techniques for Sitagliptin Analysis

Research MatrixSample Preparation TechniqueSolvents/Reagents Used
Pharmaceutical TabletsDissolution and DilutionMobile Phase, Diluent orientjchem.org
Biological Matrices (Plasma, Urine)Protein PrecipitationAcetonitrile, Methanol globalresearchonline.net
Biological Matrices (Plasma, Urine)Liquid-Liquid Extraction (LLE)tert-Butyl Methyl Ether, Ethyl Acetate globalresearchonline.net
Biological Matrices (Plasma, Urine)Solid-Phase Extraction (SPE)Methanol-Phosphate Buffer, Methanol-Water globalresearchonline.net
Drug Substance (for impurity analysis)Dissolution, Sonication, FiltrationWater mdpi.com
Bulk Drug (for HPLC)Dissolution and DilutionMobile Phase ijarmps.org

Emerging Research Directions and Methodological Advancements

Innovations in High-Throughput Metabolite Identification Technologies

The identification and characterization of drug metabolites are being revolutionized by high-throughput screening (HTS) technologies. These methods allow for the rapid analysis of numerous samples, which is essential for understanding the metabolic profile of a drug like sitagliptin (B1680988).

Recent technological strides include the development of advanced liquid chromatography-mass spectrometry (LC-MS) techniques. strath.ac.ukfrontiersin.orgnih.gov For instance, the use of ultra-high-performance liquid chromatography (UHPLC) coupled with high-resolution tandem mass spectrometry (HRMS/MS) enables the sensitive and specific detection of metabolites in complex biological matrices like urine and plasma. frontiersin.orgnih.gov In the context of sitagliptin, LC-MS and LC-MS/MS have been instrumental in identifying a range of metabolites, including the N-sulfate conjugate, following incubation with rat hepatocytes. strath.ac.uk

A key challenge in metabolite identification is distinguishing between different types of conjugates, such as sulfates and glucuronides. researchgate.net Innovations in this area include the use of specific enzymes, like arylsulfatases, to selectively cleave sulfate (B86663) groups, thus confirming the presence of sulfated metabolites. frontiersin.orgnih.govresearchgate.net Furthermore, characteristic fragmentation patterns in tandem mass spectrometry can help identify sulfation sites. For example, the detection of specific ions, such as m/z 80 (SO₃⁻), can be indicative of a sulfated compound. nih.gov

Table 1: High-Throughput Technologies for Metabolite Identification

TechnologyApplication in Metabolite IdentificationKey Advantages
UHPLC-HRMS/MS Separation and high-resolution detection of metabolites in complex biological samples. frontiersin.orgnih.govHigh sensitivity, specificity, and speed.
Enzymatic Hydrolysis Use of enzymes like arylsulfatase to confirm the presence of sulfate conjugates. frontiersin.orgnih.govresearchgate.netSpecific and reliable confirmation of conjugation type.
Tandem Mass Spectrometry (MS/MS) Structural elucidation of metabolites based on their fragmentation patterns. nih.govProvides information on the site of conjugation.

Application of Computational Chemistry and In Silico Modeling for N-Sulfation Prediction

Computational chemistry and in silico modeling are becoming indispensable tools for predicting the metabolic fate of drugs, including the likelihood of N-sulfation. These methods offer a cost-effective and time-saving alternative to traditional experimental approaches.

Molecular dynamics simulations can provide insights into the interactions between a drug molecule and metabolic enzymes. nih.gov For example, simulations of the N-sulfotransferase domain of NDST1 have helped to elucidate the mechanism of N-sulfation, highlighting the roles of key amino acid residues in binding the substrate and the sulfate donor, 3'-phosphoadenosine-5'-phosphosulfate (PAPS). nih.gov Such models can be used to predict whether a compound like sitagliptin is likely to be a substrate for sulfotransferase enzymes.

Quantum chemical calculations can be employed to study the effect of sulfation on the conformation and electronic properties of a molecule. researchgate.netscirp.org This information is crucial for understanding how N-sulfation might alter the biological activity or clearance of sitagliptin. By analyzing the structures of sulfated and non-sulfated compounds, researchers can gain insights into the sub-molecular interactions that govern their behavior. researchgate.netscirp.org

Table 2: In Silico Approaches for N-Sulfation Prediction

Computational MethodApplication in N-Sulfation ResearchInsights Gained
Molecular Dynamics Simulations Modeling the interaction between drug candidates and sulfotransferase enzymes. nih.govIdentification of key binding residues and understanding of the catalytic mechanism.
Quantum Chemical Calculations Analyzing the conformational and electronic effects of sulfation on a molecule. researchgate.netscirp.orgUnderstanding the impact of sulfation on molecular properties and potential biological activity.
Homology Modeling Generating 3D structures of transporter proteins to predict substrate interactions. nih.govFacilitating the design of molecules with desired transport properties.

Development of Novel Biosynthetic Pathways for Metabolite Production

The production of drug metabolites for research purposes can be challenging. Novel biosynthetic pathways offer a promising solution for generating specific metabolites, like Sitagliptin N-Sulfate, in sufficient quantities for detailed characterization.

One approach involves the use of microbial biotransformation. hyphadiscovery.com Certain microorganisms possess enzymes that can perform sulfation reactions, offering a "green" and efficient method for producing sulfated metabolites. hyphadiscovery.com This technique has been successfully used to generate both O- and N-sulfated metabolites of various drugs. hyphadiscovery.com

Another strategy is the chemoenzymatic synthesis of sulfated compounds. acs.org This method combines chemical synthesis with enzymatic reactions to achieve site-selective sulfation. For example, human sulfotransferases have been used to create a library of selectively sulfated N-glycans. acs.org The principles of this approach could potentially be adapted for the targeted synthesis of Sitagliptin N-Sulfate.

The biosynthesis of sulfated molecules in nature, such as heparan sulfate, provides a blueprint for these novel production methods. nih.govmdpi.comnih.gov The enzymes involved in these natural pathways, like N-deacetylase/N-sulfotransferases (NDSTs), are key to the development of new biosynthetic routes for drug metabolites. nih.govmdpi.comnih.gov

Integration of Multi-Omics Data for Comprehensive Biotransformation Understanding

A holistic understanding of drug biotransformation requires the integration of data from multiple "omics" fields, including genomics, transcriptomics, proteomics, and metabolomics. nih.gove-enm.orgresearchgate.net This systems biology approach can provide a comprehensive picture of how a drug like sitagliptin is metabolized and how its metabolites, including the N-sulfate, interact with biological systems.

By combining transcriptomics and metabolomics data, researchers can identify key genes and metabolic pathways involved in specific biological processes or disease states. nih.gov For example, integrating these data types could reveal the specific sulfotransferase enzymes responsible for the N-sulfation of sitagliptin and how their expression levels correlate with the formation of the N-sulfate metabolite.

Computational pipelines are being developed to facilitate the integration of multi-omics data. cbirt.net These tools use metabolic models as a scaffold to combine transcriptomics and metabolomics data, allowing for the characterization of metabolic regulation at multiple levels. cbirt.net Such an approach could be applied to study the metabolic network surrounding sitagliptin and its N-sulfate metabolite, potentially identifying new therapeutic targets or biomarkers. The integration of various omics datasets is becoming increasingly crucial for a holistic understanding of complex biological systems and disease mechanisms. frontiersin.org

Table 3: Multi-Omics Integration for Biotransformation Studies

Omics Data TypeContribution to Biotransformation UnderstandingExample Application for Sitagliptin
Genomics/Transcriptomics Identifies the genes and their expression levels for metabolic enzymes. nih.govDetermining which sulfotransferase genes are involved in sitagliptin N-sulfation.
Proteomics Quantifies the abundance of metabolic enzymes. nih.govCorrelating the levels of specific sulfotransferase proteins with the formation of Sitagliptin N-Sulfate.
Metabolomics Measures the levels of the parent drug and its metabolites. nih.govQuantifying the ratio of sitagliptin to its N-sulfate metabolite under different conditions.

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing Sitagliptin N-Sulfate Sodium Salt, and how can purity (>95%) be ensured during preparation?

  • Methodology : Use acid-base titration or ionic precipitation methods, guided by solubility rules (e.g., sodium salts are typically water-soluble). For purity validation, employ HPLC with UV detection . Critical parameters include pH control during sulfation, stoichiometric excess of sulfating agents, and post-synthesis purification via recrystallization or column chromatography. Purity must be confirmed using TLC (SiO₂ carrier, dichloromethane:methanol:ammonia = 8:1:1) and ¹H-NMR in CD₃OD to verify a single spot (Rf = 0.2) and absence of unreacted precursors .

Q. Which analytical techniques are essential for confirming the structural identity of this compound?

  • Methodology :

  • ¹H-NMR : Analyze in deuterated methanol (CD₃OD) to confirm the sulfation site and sodium coordination.
  • Mass Spectrometry (MS) : Use ESI-MS to validate the molecular ion peak at m/z 509.36 (C₁₆H₁₅F₆NaN₅O₄S) .
  • TLC : Monitor reaction progress and purity using SiO₂ plates and a solvent system of dichloromethane:methanol:ammonia (8:1:1) .

Q. How should researchers design experiments to assess the solubility profile of this compound?

  • Methodology : Conduct solubility tests in aqueous buffers (pH 1–13) and organic solvents (e.g., methanol, DMSO) at controlled temperatures (4°C, 25°C, 37°C). Use gravimetric analysis or UV-Vis spectroscopy to quantify solubility. Document deviations from literature values by cross-referencing USP protocols for sodium salts .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported solubility data for this compound across studies?

  • Methodology :

  • Controlled Replication : Repeat experiments under standardized conditions (e.g., USP-recommended buffer systems) .
  • Data Harmonization : Apply multivariate analysis to identify variables (e.g., ionic strength, counterion interference) causing discrepancies.
  • High-Throughput Screening : Use automated platforms to test solubility across a matrix of pH and solvent conditions .

Q. What advanced strategies are recommended for identifying and quantifying trace impurities in this compound?

  • Methodology :

  • LC-MS/MS : Detect impurities like N-methyl derivatives or desulfated analogs using a C18 column and gradient elution with 0.1% formic acid .
  • Spiking Experiments : Add known impurities (e.g., Sitagliptin Phosphate Monohydrate) to validate detection limits .
  • Forced Degradation Studies : Expose the compound to heat, light, and oxidative stress to profile degradation products .

Q. How can metabolic stability studies of this compound be optimized in vitro?

  • Methodology :

  • Hepatocyte Incubations : Use primary human hepatocytes to assess sulfation reversal or glucuronidation.
  • LC-HRMS : Monitor metabolite formation (e.g., Sitagliptin Carbamoyl β-D-Glucuronide) with high-resolution mass spectrometry .
  • Enzyme Kinetics : Determine Kₘ and Vₘₐₓ for sulfotransferases using recombinant enzymes .

Guidelines for Academic Reporting

  • Experimental Reproducibility : Follow Beilstein Journal guidelines by detailing synthesis steps, purification methods, and validation data in the main text or supplementary materials .
  • Data Contradictions : Address conflicting results by comparing experimental conditions (e.g., buffer composition, instrument calibration) and citing USP standards for reagent testing .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.